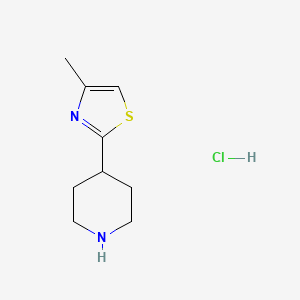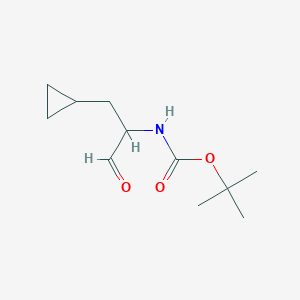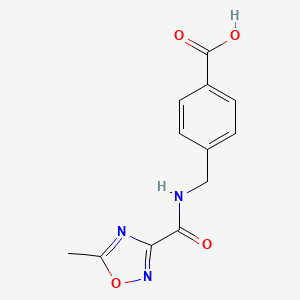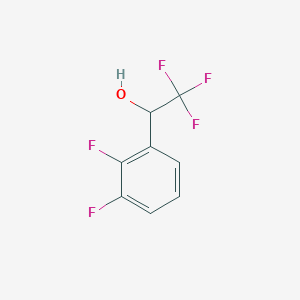
4-Butyl-1,3-oxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyloxazolidine-2,5-dione is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . It is a white crystalline solid that is slightly soluble in water and sensitive to moisture . This compound is widely used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-butyloxazolidine-2,5-dione can be achieved through various methods. One common approach involves the reaction of L-aspartic acid with tert-butylamine in ethanol to form the corresponding tert-butyl ester. This ester is then treated with acetic anhydride and a catalytic amount of sodium hydroxide to form the N-acetyl derivative. Hydrolysis of the N-acetyl derivative with hydrochloric acid yields the free carboxylic acid, which is then cyclized with tert-butylamine in ethanol to form the oxazolidine ring. The tert-butyl group is removed using hydrochloric acid to yield the final product.
Industrial Production Methods: Industrial production methods for 4-butyloxazolidine-2,5-dione typically involve large-scale synthesis using similar reaction pathways as described above. The use of microwave irradiation and catalytic systems can enhance the efficiency and yield of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4-Butyloxazolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can form stable diastereomeric complexes with metal ions, making it useful as a chiral building block in organic synthesis.
Common Reagents and Conditions: Common reagents used in the reactions of 4-butyloxazolidine-2,5-dione include tert-butyl chloroformate, triethylamine, acetic anhydride, and hydrochloric acid. Reaction conditions often involve the use of ethanol as a solvent and microwave irradiation to enhance reaction rates .
Aplicaciones Científicas De Investigación
4-Butyloxazolidine-2,5-dione is widely used in scientific research for its unique properties. It serves as a chiral building block in the synthesis of peptides, which are important molecules in biological systems. Additionally, it is used as a starting material in the synthesis of other compounds, such as drugs and agrochemicals. The compound is also used as a catalyst in various chemical reactions, including asymmetric hydrogenation and aldol reactions.
Mecanismo De Acción
The mechanism of action of 4-butyloxazolidine-2,5-dione involves the formation of stable diastereomeric complexes with metal ions. These complexes can influence the stereochemistry of reactions, making the compound useful as a chiral auxiliary in organic synthesis. The exact molecular targets and pathways involved in its mechanism of action are not fully understood but are believed to involve interactions with metal ions and other reactive species.
Comparación Con Compuestos Similares
4-Butyloxazolidine-2,5-dione can be compared with other similar compounds, such as oxazolidinones and thiazolidinones . Oxazolidinones, like linezolid and tedizolid, are known for their antibiotic properties and ability to inhibit bacterial protein synthesis . Thiazolidinones, on the other hand, have shown various biological activities, including anticancer and antidiabetic properties . The uniqueness of 4-butyloxazolidine-2,5-dione lies in its ability to form stable diastereomeric complexes with metal ions, making it a valuable chiral building block in organic synthesis.
List of Similar Compounds:- Oxazolidinones (e.g., linezolid, tedizolid)
- Thiazolidinones (e.g., pioglitazone, rosiglitazone)
- Oxazolidines (e.g., N-propargyloxazolidines)
Propiedades
Número CAS |
6271-01-8 |
|---|---|
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
4-butyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-2-3-4-5-6(9)11-7(10)8-5/h5H,2-4H2,1H3,(H,8,10) |
Clave InChI |
IDLCGAPAQNQOQR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1C(=O)OC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane hydrochloride](/img/structure/B11721545.png)




![2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B11721573.png)



![Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate](/img/structure/B11721585.png)



